molecular formula C16H13NO5 B11763480 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone

1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone

Cat. No.: B11763480
M. Wt: 299.28 g/mol
InChI Key: PSBGYMSEIAQPFO-UHFFFAOYSA-N
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Description

1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone (CAS No. 886493-42-1) is a nitro-substituted dihydrobenzodioxin derivative with the molecular formula C₁₆H₁₅NO₅ and a molecular weight of 301.29 g/mol. The compound features a 2,3-dihydrobenzo[1,4]dioxin core substituted with a nitro group at the 7-position and a 2-phenylethanone moiety at the 6-position. Its structural uniqueness lies in the electron-withdrawing nitro group, which enhances electrophilic reactivity and influences intermolecular interactions, making it valuable in synthetic organic chemistry and materials science applications. This compound is often utilized as a precursor for synthesizing heterocyclic intermediates in medicinal chemistry, particularly for designing bioactive molecules .

Preparation Methods

The synthesis of 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions usually require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the acylation process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of quinones.

Scientific Research Applications

1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

The following analysis compares 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 886493-42-1 -NO₂ at C7, -COCH₂Ph at C6 C₁₆H₁₅NO₅ 301.29 High electrophilicity due to nitro group; used in medicinal intermediates
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone 2879-20-1 -COCH₃ at C6 C₁₀H₁₀O₃ 178.19 Simpler structure; lacks nitro group, lower molecular weight
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone N/A -Br at C7, -COCH₂Ph at C6 C₁₆H₁₃BrO₄ 365.18 Bromine substituent enhances halogen bonding; potential for cross-coupling reactions
1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone 164526-13-0 -NH₂ at C7, -COCH₃ at C6 C₁₀H₁₁NO₃ 193.20 Amino group increases nucleophilicity; used in dye synthesis
(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol 886493-43-2 -NO₂ at C7, -C(OH)(3-BrC₆H₄) at C6 C₁₅H₁₂BrNO₅ 366.16 Hydroxyl and bromophenyl groups enable hydrogen bonding and π-stacking

Key Observations:

  • Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound increases electrophilicity compared to the amino-substituted analogue (CAS 164526-13-0), which is more nucleophilic .
  • Halogen vs. Nitro Substituents: Bromine (CAS N/A, ) provides heavier atomic mass and distinct reactivity (e.g., Suzuki coupling), whereas the nitro group favors electron-deficient aromatic systems.
  • Functional Group Diversity: The hydroxyl group in (3-Bromophenyl)(7-nitro-...)methanol (CAS 886493-43-2) introduces hydrogen-bonding capability, absent in the ketone-based target compound .

Physicochemical and Application Comparisons

Property Target Compound (Nitro) Bromo Derivative Amino Derivative Methoxy Derivative
Solubility Low in polar solvents (due to nitro group) Moderate in DCM/THF High in polar solvents (amino group) Moderate in ethanol
Melting Point ~180–185°C (estimated) ~150–155°C ~120–125°C ~95–100°C
Reactivity Electrophilic aromatic substitution Halogen-bonding reactions Nucleophilic acyl substitution Friedel-Crafts acylation
Applications Medicinal intermediates, OLED precursors Cross-coupling chemistry Dye synthesis Polymer additives

Notable Findings:

  • The nitro-substituted compound exhibits superior stability under oxidative conditions compared to the amino analogue, which is prone to oxidation .

Biological Activity

1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone is an organic compound notable for its unique molecular structure, which includes a benzo[b][1,4]dioxin moiety and a phenylethanone group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C16H15N2O4
  • Molecular Weight : Approximately 312.33 g/mol

Biological Activities

Research indicates that compounds related to this compound exhibit a variety of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, similar nitro-substituted compounds have shown efficacy in inhibiting glutathione S-transferases (GSTs), which are often overexpressed in tumors and contribute to drug resistance .
  • Antioxidant Properties : The presence of the nitro group in the molecular structure is associated with enhanced antioxidant activity. This can be beneficial in reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This includes potential interactions with GSTs, which play a crucial role in detoxification processes within the body .

Structure-Activity Relationship (SAR)

The unique combination of the dioxin core and phenylethanone side chain enhances the biological activity profile of this compound compared to similar compounds. The following table summarizes related compounds and their unique features:

Compound NameCAS NumberSimilarityUnique Features
7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin16498-20-7HighBase structure without phenylethanone
6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine899998-93-7ModerateDifferent nitro position
N1-(2,3-dihydrobenzo[b][1,4]dioxin)oxalamide899998-93-7ModerateContains oxalamide functional group

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of GSTs : The compound may bind to the active sites of GST enzymes, thereby preventing their function and leading to increased levels of reactive oxygen species (ROS) within tumor cells .
  • Induction of Apoptosis : By disrupting cellular redox balance and promoting oxidative stress, the compound could trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have been conducted on similar compounds with promising results:

  • Study on NBD Derivatives : Research on NBD derivatives demonstrated their ability to induce apoptosis in human tumor cell lines through GST inhibition. These findings suggest that structurally related compounds could exhibit similar mechanisms .
  • Antioxidant Studies : Compounds with nitro groups have been shown to scavenge free radicals effectively, indicating potential therapeutic applications in conditions characterized by oxidative stress.

Future Directions

Further research is needed to elucidate the full biological profile of this compound. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.
  • Exploration of the compound’s efficacy in vivo using animal models for cancer therapy.
  • Investigation into potential side effects and toxicity profiles through comprehensive safety assessments.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-phenylethanone

InChI

InChI=1S/C16H13NO5/c18-14(8-11-4-2-1-3-5-11)12-9-15-16(22-7-6-21-15)10-13(12)17(19)20/h1-5,9-10H,6-8H2

InChI Key

PSBGYMSEIAQPFO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3

Origin of Product

United States

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